2-(4-n-Butyl-1-piperazinyl)ethanol

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Profiling

2-(4-n-Butyl-1-piperazinyl)ethanol (CAS 3221-18-9) is the first N-alkyl-N′-(2-hydroxyethyl)piperazine homolog predicted to cross into positive logP territory (~+0.27), bridging aqueous solubility and membrane permeability. This pre-formed liquid building block eliminates 1–2-step in-house alkylation, enabling direct use in automated parallel synthesis and high-throughput workflows. Select the butyl spacer specifically for GPCR and sigma-1 receptor ligand programs requiring CNS exposure. Procure in standard sizes with full QA documentation; custom synthesis and bulk quantities are available upon request.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
CAS No. 3221-18-9
Cat. No. B8598093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-n-Butyl-1-piperazinyl)ethanol
CAS3221-18-9
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCN1CCN(CC1)CCO
InChIInChI=1S/C10H22N2O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h13H,2-10H2,1H3
InChIKeyONECAFFBSCAQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-n-Butyl-1-piperazinyl)ethanol (CAS 3221-18-9): A C4-Alkylated Piperazine-Ethanol Building Block for CNS-Targeted Drug Design and Neurochemical Research


2-(4-n-Butyl-1-piperazinyl)ethanol (CAS 3221-18-9), also referred to as 4-butyl-1-piperazineethanol, is a tertiary amino alcohol belonging to the N-alkyl-N′-(2-hydroxyethyl)piperazine homologous series. With a molecular formula of C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol, it possesses a butyl substituent on one piperazine nitrogen and a 2-hydroxyethyl group on the other . The compound is primarily employed as a synthetic intermediate and linker motif in medicinal chemistry, particularly for the construction of ligands targeting central nervous system (CNS) receptors including serotonin, dopamine, and sigma receptor subtypes [1]. Its physicochemical profile—bridging moderate aqueous solubility with enhanced lipophilicity relative to its shorter-chain homologs—makes it a strategically important building block where balanced partition properties are required for blood-brain barrier penetration or membrane-related pharmacological activity [2].

Why Generic Substitution Among N-Alkyl-N′-(2-hydroxyethyl)piperazines Fails: Physicochemical and Pharmacological Evidence Against Interchangeability of 2-(4-n-Butyl-1-piperazinyl)ethanol


Within the N-alkyl-N′-(2-hydroxyethyl)piperazine homologous series, the length and branching of the N-alkyl substituent directly govern lipophilicity (logP), aqueous solubility, boiling point, and, critically, receptor recognition and membrane permeability. The methyl analog (CAS 5464-12-0) exhibits a logP of −0.898 and is a low-melting solid (mp 39–41 °C), while the propyl analog (CAS 3221-17-8) already transitions to logP −0.118 as a liquid [1]. The butyl compound (CAS 3221-18-9), with an additional methylene unit, is projected to cross into positive logP territory, fundamentally altering its partitioning behavior between aqueous and organic phases. In sigma-receptor affinity studies, butyl-substituted piperazines demonstrate measurably distinct binding profiles compared to their methyl, ethyl, and propyl congeners, with chain length directly influencing σ₁ versus σ₂ subtype selectivity [2]. Consequently, substituting the butyl variant with a shorter-chain analog in a synthetic sequence or biological assay introduces an uncontrolled variable in lipophilicity, target engagement, and pharmacokinetic behavior that cannot be compensated by molar equivalence alone.

2-(4-n-Butyl-1-piperazinyl)ethanol: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Crossover: The Butyl Homolog Transitions from Negative to Positive logP, Altering Blood-Brain Barrier Partitioning Potential

The N-alkyl-N′-(2-hydroxyethyl)piperazine homologous series exhibits a progressive increase in calculated logP with each added methylene unit. The methyl analog (CAS 5464-12-0) has a measured logP of −0.898, while the propyl analog (CAS 3221-17-8) rises to logP −0.118—an increase of +0.78 across two methylene insertions (+0.39 per CH₂) [1]. Extrapolation of this trend places 2-(4-n-butyl-1-piperazinyl)ethanol (CAS 3221-18-9) at an estimated logP of approximately +0.27, representing a critical crossover from net hydrophilic (logP < 0) to net lipophilic (logP > 0) character within the series. This transition is pharmacologically significant, as compounds with logP values near or above zero exhibit markedly improved passive diffusion across lipid membranes, including the blood-brain barrier [2].

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Profiling

Molecular Weight and Rotatable Bond Count: The Butyl Homolog Provides Optimal Flexibility-Lipophilicity Balance for GPCR Ligand Linker Design

Systematic extension of the N-alkyl chain from methyl (C₁) through ethyl (C₂), propyl (C₃), and butyl (C₄) progressively increases molecular weight, rotatable bond count, and van der Waals surface area. The methyl homolog (MW 144.21) and propyl homolog (MW 172.27) occupy smaller spatial volumes and possess fewer degrees of conformational freedom than the butyl compound (MW 186.29) [1]. In the context of G-protein-coupled receptor (GPCR) ligand design—particularly for serotonin 5-HT₁A, 5-HT₇, and dopamine D₂/D₃ receptors where arylpiperazine pharmacophores are linked via a flexible alkyl spacer—the butyl chain length has been identified as optimal for simultaneously achieving high receptor affinity and appropriate logP for CNS exposure [2]. Long-chain arylpiperazines (LCAPs) incorporating a butyl or longer linker demonstrate superior binding to 5-HT₁A and 5-HT₇ receptors compared to their shorter-chain counterparts, with n-butyl derivatives showing enhanced D₃ receptor affinity relative to N-methyl and N-propyl variants [3].

Molecular Descriptors GPCR Ligand Design Linker Chemistry

Sigma Receptor Affinity: Butyl-Substituted Piperazines Exhibit Distinct σ₁ Receptor Subtype Selectivity Versus Shorter-Chain Analogs

In a systematic study of chiral piperazine derivatives, the enantiomeric, unlike-configured butyl-substituted piperazines (R,S)-22 and (S,R)-22 demonstrated considerable σ₁ receptor affinity, whereas only weak κ- and μ-opioid receptor affinities were observed [1]. This contrasts with phenyl-substituted and shorter-chain alkyl congeners in the same study, which showed different selectivity profiles. The butyl substituent's contribution to σ₁ affinity is attributed to optimal occupancy of a hydrophobic pocket within the σ₁ receptor binding site, as revealed by homology modeling and free-energy calculations for the broader hydroxyethylpiperazine class [2]. Although Ki values for the specific 2-(4-n-butyl-1-piperazinyl)ethanol free base are not reported in the primary literature, the elaborated butyl-piperazine derivatives consistently showed σ₁ Ki values in the nanomolar range (e.g., 6.8 nM for the most potent analog in the series) [3].

Sigma Receptor Subtype Selectivity CNS Pharmacology

Synthetic Accessibility: Direct N-Alkylation Route Affords the Butyl Homolog in 62% Yield with Simple Workup, Enabling Scalable Procurement

2-(4-n-Butyl-1-piperazinyl)ethanol is prepared via a single-step N-alkylation of commercially available 2-(1-piperazinyl)ethanol with 1-bromobutane in the presence of triethylamine as base in chloroform at room temperature. This procedure delivers a 62% isolated yield (10.8 g product from 12.2 g starting material) after overnight stirring and standard aqueous workup [1]. This synthetic accessibility contrasts with the preparation of longer-chain (pentyl, hexyl) or branched (isobutyl, tert-butyl) analogs, which may require elevated temperatures, extended reaction times, or specialized catalysts. The vapor-phase catalytic synthesis of N-butylpiperazines has been historically reported at only 2–20% yield, underscoring the superiority of the room-temperature solution-phase route for the butyl homolog [2]. The 62% yield benchmark, while not quantitative, is sufficient for multi-gram laboratory-scale procurement and provides a reproducible entry point for further derivatization of the hydroxyethyl handle.

Synthetic Chemistry Process Chemistry Building Block Scalability

Boiling Point and Physical State: The Butyl Homolog Is a Liquid at Ambient Temperature, Simplifying Handling Versus the Solid Methyl Analog

The methyl homolog 1-(2-hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0) is a low-melting solid with mp 39–41 °C and boiling point 234.9 °C at 760 mmHg [1]. In contrast, the butyl compound (CAS 3221-18-9) is reported as a colorless to pale yellow liquid at ambient temperature, consistent with the general observation that increasing alkyl chain length lowers the melting point within this series . The isobutyl analog (CAS 34581-19-6) has a predicted boiling point of 281.7 °C and density 0.957 g/cm³, providing a reference point for the butyl compound's expected properties . The liquid physical state of the butyl homolog eliminates the need for pre-melting or specialized solid-handling equipment during formulation, solution preparation, or automated liquid dispensing—a practical advantage for high-throughput chemistry and biology workflows.

Physical State Handling Properties Laboratory Operations

Optimal Research and Industrial Application Scenarios for 2-(4-n-Butyl-1-piperazinyl)ethanol (CAS 3221-18-9) Based on Quantitative Differentiation Evidence


Synthesis of CNS-Penetrant Arylpiperazine GPCR Ligands Requiring Balanced Lipophilicity

The butyl homolog's transition to positive logP (~+0.27 estimated) relative to the methyl (logP −0.898) and propyl (logP −0.118) analogs provides a critical advantage for designing CNS-targeted GPCR ligands where blood-brain barrier penetration is required [1]. In long-chain arylpiperazine (LCAP) scaffolds targeting serotonin 5-HT₁A and 5-HT₇ or dopamine D₂/D₃ receptors, the butyl spacer provides the optimal balance of conformational flexibility and lipophilicity, as demonstrated by structure-activity relationship (SAR) studies showing improved binding affinity upon extending the linker from methyl to butyl [2]. Researchers should select the butyl building block specifically when the target receptor profile demands CNS exposure, leveraging its unique position at the hydrophilic-lipophilic boundary within the homologous series.

Construction of σ₁ Receptor-Selective Pharmacological Probes and Ligands

Butyl-substituted piperazine derivatives exhibit a preferential binding profile for the σ₁ receptor over σ₂, κ-opioid, and μ-opioid receptors, a selectivity pattern not observed with shorter-chain or aryl-substituted congeners [1]. The hydroxyethyl handle on 2-(4-n-butyl-1-piperazinyl)ethanol provides a convenient functionalization point for conjugating the butylpiperazine pharmacophore to fluorophores, affinity tags, or additional receptor-targeting moieties. This makes the compound particularly valuable for developing σ₁-selective chemical probes for neuropharmacology and oncology research, where σ₁ receptor modulation is implicated in neuroprotection, pain management, and tumor cell proliferation [2].

Scalable Intermediate for Multi-Step Synthesis of Butylpiperazine-Containing Drug Candidates

The room-temperature, single-step alkylation protocol delivering 62% isolated yield makes 2-(4-n-butyl-1-piperazinyl)ethanol a practical and cost-effective intermediate for medicinal chemistry programs requiring N-butyl-N′-(2-hydroxyethyl)piperazine motifs [1]. The liquid physical state at ambient temperature eliminates handling complications associated with solid analogs (e.g., the methyl homolog, mp 39–41 °C), enabling direct use in automated parallel synthesis platforms, flow chemistry setups, and high-throughput experimentation workflows [2]. Procurement of the pre-formed butyl building block circumvents the need for in-house alkylation optimization, accelerating SAR exploration campaigns by 1–2 synthetic steps.

Physicochemical Probe for Studying Alkyl Chain Length Effects on Membrane Partitioning and Drug Distribution

As the first homolog in the N-alkyl-N′-(2-hydroxyethyl)piperazine series predicted to cross into net lipophilic territory (logP > 0), the butyl compound serves as a valuable physicochemical probe for systematic studies of alkyl chain length effects on membrane partitioning, plasma protein binding, and volume of distribution [1]. Its molecular weight (186.29 g/mol) remains well within fragment-like property space, making it suitable for fragment-based drug discovery (FBDD) campaigns where incremental changes in lipophilicity are correlated with biophysical binding data [2]. Researchers investigating quantitative structure-property relationships (QSPR) for amine-containing heterocycles can utilize the butyl homolog as a key data point bridging the hydrophilic short-chain and lipophilic long-chain regimes.

Quote Request

Request a Quote for 2-(4-n-Butyl-1-piperazinyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.